rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate
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Overview
Description
rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate: is a complex organic compound belonging to the class of hexahydrocyclopenta[b]pyrroles. This compound is characterized by its unique structural framework, which includes a hexahydrocyclopenta[b]pyrrole ring system substituted with an ethyl ester and a benzyl group. The stereochemistry of the compound is defined by the (3aR,6aS) configuration, indicating the specific spatial arrangement of the atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Scientific Research Applications
rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- rel-(3aR,6aS)-3a-methylhexahydro-1H-furo[3,4-c]pyrrole
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
Comparison: rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate is unique due to its specific structural features, including the benzyl and ethyl ester substituents. These features confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H23NO2 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (3aR,6aS)-1-benzyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)17-10-6-9-15(17)18(12-11-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-,17+/m0/s1 |
InChI Key |
TVPPRWSKXCFUPV-DOTOQJQBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCC[C@@H]1N(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C12CCCC1N(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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